(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid synthesis protocol
(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)decanoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically detailed protocol for the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid, a valuable building block for researchers, scientists, and professionals in drug development and peptide chemistry. The synthesis is presented in two main stages: the asymmetric synthesis of the precursor, (S)-2-aminodecanoic acid, followed by the protection of its amino group with a tert-butoxycarbonyl (Boc) moiety.
The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Overview
(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is a non-proteinogenic amino acid derivative. The presence of the lipophilic decanoic acid side chain and the acid-labile Boc protecting group makes it a crucial intermediate in the synthesis of peptides and peptidomimetics, particularly those with modified hydrophobic properties.[1] The Boc group provides robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, a key feature in multi-step synthetic campaigns like solid-phase peptide synthesis.[2][3][4]
Our synthetic strategy is a two-step process:
-
Asymmetric Synthesis of (S)-2-Aminodecanoic Acid: We will employ a diastereoselective alkylation of a chiral glycine equivalent. This method offers high stereochemical control, leading to the desired (S)-enantiomer in high purity.[5] Specifically, the alkylation of a Ni(II) complex of a chiral Schiff base derived from glycine with n-octyl bromide has been shown to proceed with excellent yield and diastereoselectivity.[5]
-
N-Boc Protection: The synthesized (S)-2-aminodecanoic acid will be reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This is a widely used and efficient method for the introduction of the Boc protecting group onto amino acids.[6][7][8]
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid.
Part 1: Asymmetric Synthesis of (S)-2-Aminodecanoic Acid
Principle and Rationale
The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry.[6][9] While several methods exist, including enzymatic resolution and asymmetric Strecker synthesis, the diastereoselective alkylation of chiral glycine enolate equivalents provides a highly predictable and efficient route.[10][11][12][13] In the selected method, a Ni(II) complex serves as a chiral template, enforcing a rigid conformation that directs the incoming electrophile (n-octyl bromide) to one face of the glycine-derived nucleophile, thus establishing the desired (S)-stereochemistry at the α-carbon.[5] Subsequent acidic hydrolysis liberates the target amino acid from the chiral auxiliary.
Experimental Protocol
This protocol is based on the principles of asymmetric alkylation of Ni(II) complexes of glycine Schiff bases.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ni(II) complex of glycine and a chiral ligand | Synthesis Grade | Varies | Prepare according to literature |
| n-Octyl bromide | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | e.g., MilliporeSigma | Freshly distilled or from a solvent purification system |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | e.g., Sigma-Aldrich | Handle under inert atmosphere |
| Hydrochloric acid (HCl) | 6 M, Reagent Grade | e.g., Fisher Scientific | |
| Diethyl ether | ACS Grade | Varies | For extraction |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Varies | For drying |
Step-by-Step Procedure
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the chiral Ni(II) glycine complex (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting deep-colored solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add n-octyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.
-
Hydrolysis: Dissolve the crude complex in 6 M HCl and heat the mixture to reflux for 8-12 hours to hydrolyze the Schiff base and cleave the complex.
-
Purification: After cooling to room temperature, wash the aqueous solution with diethyl ether to remove the chiral ligand. The aqueous layer containing the crude (S)-2-aminodecanoic acid can then be purified by ion-exchange chromatography.
Characterization
The final product, (S)-2-aminodecanoic acid, should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry: To verify the molecular weight (187.28 g/mol ).[14]
-
Chiral HPLC or Polarimetry: To determine the enantiomeric excess and confirm the (S)-configuration.
Part 2: Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid
Principle and Rationale
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, especially in peptide chemistry.[2][3][8] Its stability to a wide range of nucleophilic and basic conditions, combined with its facile cleavage under mild acidic conditions (e.g., with trifluoroacetic acid), makes it an ideal choice.[4][7] The reaction proceeds via nucleophilic attack of the amino group of (S)-2-aminodecanoic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[3] The presence of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproducts.
Experimental Protocol
This protocol is a general and robust method for the Boc protection of amino acids.[6][15]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-2-Aminodecanoic acid | From Part 1 | - | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | e.g., Sigma-Aldrich | |
| Triethylamine (Et₃N) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich | Distill before use |
| Dioxane | ACS Grade | Varies | |
| Water | Deionized | - | |
| Ethyl acetate | ACS Grade | Varies | For extraction |
| Citric acid, 5% aqueous solution | - | Prepare in-house | For acidification |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Varies | For drying |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve (S)-2-aminodecanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add triethylamine (1.5 eq) to the solution and stir until the amino acid is fully dissolved.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution at room temperature. The reaction is typically exothermic.
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting amino acid is no longer visible.
-
Work-up - Phase Separation: Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous layer twice with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 5% citric acid solution. A white precipitate of the product may form. Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-((tert-butoxycarbonyl)amino)decanoic acid, which is often an oil or a low-melting solid.[16][17]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane, or by column chromatography on silica gel if necessary.[16]
Characterization
The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the Boc group (characteristic signal around 1.4 ppm for the tert-butyl protons).
-
Mass Spectrometry: To verify the molecular weight (287.40 g/mol ).
-
Melting Point: If the product is a solid, to assess its purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Low yield in alkylation | Incomplete enolate formation; moisture in the reaction | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated LDA. |
| Inactive n-octyl bromide | Use freshly distilled or a new bottle of the alkylating agent. | |
| Part 1: Poor diastereoselectivity | Reaction temperature too high during LDA or alkyl halide addition | Maintain the temperature strictly at -78 °C during the addition steps. |
| Part 2: Incomplete Boc protection | Insufficient base or (Boc)₂O; poor quality of reagents | Use 1.1-1.2 equivalents of (Boc)₂O and ensure the triethylamine is pure. Allow the reaction to run for a longer duration. |
| Part 2: Product is an oil and difficult to handle | This is common for Boc-protected amino acids with long alkyl chains | If purification by crystallization is difficult, use column chromatography. The product can also be converted to a dicyclohexylamine (DCHA) salt to obtain a solid.[9] |
| Part 2: Low yield after work-up | Incomplete extraction from the aqueous phase | Ensure the aqueous phase is thoroughly acidified to pH 2-3 before extraction. Perform multiple extractions with ethyl acetate. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Technical Support Information Bulletin 1184. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Retrieved from a source providing technical bulletins on chemical reagents.
- BenchChem Technical Support Team. (2025, December).
- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- ResearchGate. (n.d.). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
- ACS Publications. (n.d.). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- MySkinRecipes. (n.d.). (S)-2-Aminodecanoic acid.
- Wiley Online Library. (2020). Asymmetric synthesis of (S)‐α‐(octyl)glycine via alkylation of Ni(II) complex of chiral.... Chirality, 32(11), 1354-1360.
- ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
- National Institutes of Health. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- National Institutes of Health. (n.d.). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B.
- National Institutes of Health. (2014, March 17). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer.
- Cenmed Enterprises. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid (C007B-507645).
- Supporting information for a scientific article. (n.d.).
-
National Center for Biotechnology Information. (n.d.). (S)-2-Aminodecanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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